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Compound of Interest

N-[2-(1H-indol-3-yl)ethyl]-2-
Compound Name:

methoxyacetamide
CAS No.: 170930-46-8

Cat. No.: B2549334

Get Quote

Executive Summary

N-(2-methoxyacetyl)tryptamine is an indole-based small molecule belonging to the N-
acyltryptamine class.[1][2] It is characterized by a tryptamine core acylated with a 2-
methoxyacetyl group.[1][2] This specific substitution pattern makes it a structural isomer of
Melatonin, where the methoxy group is located on the acyl side chain rather than the 5-position
of the indole ring.[1][2]

This guide details its chemical properties, synthesis protocols, and predicted pharmacological
behavior at MT1/MT2 melatonin receptors, distinguishing it from both Melatonin and the
hallucinogenic N-benzyl (NBOMe) tryptamines.[1][2]

Chemical Identity & Structural Analysis

The molecule consists of an indole ring connected to an ethylamine chain, which is amidated
with methoxyacetic acid.[1][2]
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Property Data

IUPAC Name N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide

N-Methoxyacetyltryptamine; 2-Methoxy-N-
Common Synonyms ) ]
tryptamine acetamide

Molecular Formula C13H16N202

Molecular Weight 232.28 g/mol

Structural isomer of Melatonin (5-methoxy-N-

Isomerism )

acetyltryptamine)
CAS Number Not widely listed; specific research chemical
SMILES COCC(=O)NCCclc[nH]c2cceecl2

. ) Soluble in DMSO, Ethanol, Methanol; sparingly
Solubility (Predicted) uble i .
soluble in water

Structural Comparison (DOT Diagram)

The following diagram illustrates the structural relationship between N-(2-
methoxyacetyl)tryptamine, Melatonin, and Tryptamine, highlighting the "Methoxy Shift" that
defines its unique chemical space.
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Figure 1: Structural divergence of N-(2-methoxyacetyl)tryptamine from the Melatonin scaffold.
[1] Note the methoxy group position shift from the indole ring (Melatonin) to the acyl tail
(Target).[1]

Synthesis Protocol

The synthesis of N-(2-methoxyacetyl)tryptamine is achieved through the direct acylation of
tryptamine.[1] This protocol prioritizes yield and purity, utilizing a biphasic Schotten-Baumann
condition or a standard organic solvent method.[1][2]

Method A: Acyl Chloride Route (Standard)

Obijective: High-yield conversion of Tryptamine to N-(2-methoxyacetyl)tryptamine.[1]
Reagents:

o Tryptamine (Free base or HCI salt)

» Methoxyacetyl chloride (Acylating agent)

 Triethylamine (EtsN) or Diisopropylethylamine (DIPEA) (Base)

e Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Step-by-Step Protocol:

o Preparation: Dissolve 1.0 eq (1.60 g) of Tryptamine in 20 mL of anhydrous DCM in a round-
bottom flask.

o Note: If using Tryptamine HCI, add 2.2 eq of EtsN to liberate the free base.[1][2]

o Base Addition: Add 1.2 eq of Triethylamine (EtsN) to the solution. Cool the mixture to 0°C in
an ice bath to control the exotherm.

» Acylation: Dropwise add 1.1 eq of Methoxyacetyl chloride (diluted in 5 mL DCM) over 15
minutes.
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o Mechanism: Nucleophilic attack of the tryptamine amine nitrogen on the acyl chloride
carbonyl.

o Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2—4 hours. Monitor
via TLC (System: 5% MeOH in DCM).

o Workup:
o Quench with saturated NaHCOs solution (10 mL).

o Extract the organic layer and wash with 1M HCI (to remove unreacted tryptamine), then
Brine.[2]

o Dry over anhydrous MgSOa4 and concentrate in vacuo.

 Purification: Recrystallize from Ethanol/Ethyl Acetate or purify via flash column
chromatography (Silica gel, EtOAc/Hexane gradient).

Yield Expectation: 85-95% (White to off-white crystalline solid).[1]

Pharmacological Profile (Mechanistic Analysis)

As a Senior Application Scientist, it is critical to contextualize this molecule's activity not just by
what it is, but by how it interacts with the Melatonin Receptor (MT1/MT2) binding pocket.

3.1 Receptor Binding Affinity (SAR Prediction)

Structure-Activity Relationship (SAR) studies of melatonin analogues have established two
critical binding domains:

o The 5-Methoxy Group: Critical for high affinity (sub-nanomolar).[3] It engages in hydrogen
bonding with specific residues (e.g., His195 in MT1).[2]

o The N-Acyl Group: Essential for receptor activation. The amide carbonyl interacts with
Ser110/Ser114.

Predicted Profile for N-(2-methoxyacetyl)tryptamine:

« Affinity: Moderate (Nanomolar range, Ki ~ 10-100 nM).[1][2]
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o Rationale: The loss of the 5-methoxy group (compared to Melatonin) typically reduces
affinity by 10-100 fold. However, the N-acetyl group is preserved (modified to
methoxyacetyl).[1]

* Role of Methoxyacetyl: The addition of an ether oxygen in the acyl chain increases polarity.
While the binding pocket can accommodate larger acyl groups (up to propyl/butyl), the
hydrophilic oxygen may introduce secondary interactions or steric clashes depending on the
specific receptor subtype (MT1 vs MT2).

o Efficacy: Likely a Full Agonist or Partial Agonist. N-acylated tryptamines generally retain
intrinsic activity.[1][2]

32 (‘,nmpariqnn with Related (‘.nmpmmdq
MT1/MT2 Affinity
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Critical Note: N-(2-methoxyacetyl)tryptamine is NOT a hallucinogen.[1] The N-acyl substitution

prevents the basicity required for 5-HT2A receptor binding, which is the hallmark of psychedelic

tryptamines (like DMT or NBOMe series).[1]

Experimental Validation Workflow
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To validate the identity and activity of synthesized N-(2-methoxyacetyl)tryptamine, the following
analytical workflow is recommended.

SUGESE
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Purification
(Recrystallization/Chromatography)
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(Gi-coupled pathway)
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Figure 2: Validation workflow from synthesis to functional assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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